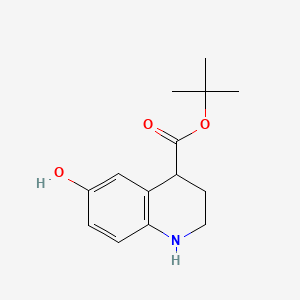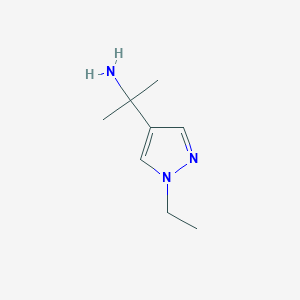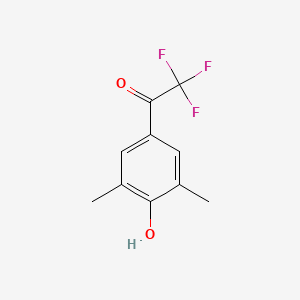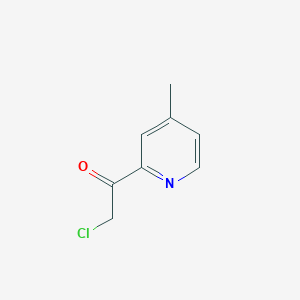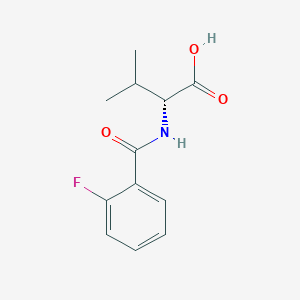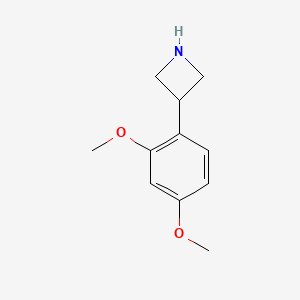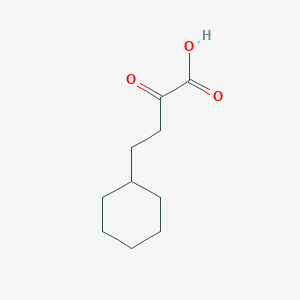
3-(3,4-Dimethylphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C11H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of two methyl groups on the phenyl ring and a keto group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with an appropriate acyl chloride, followed by oxidation. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group in the compound can form hydrogen bonds or covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenyl)propanoic acid: Lacks the keto group, resulting in different reactivity and applications.
3-(3,4-Dimethylphenyl)acetic acid: Has a shorter carbon chain, affecting its chemical properties and uses.
3-(3,4-Dimethylphenyl)butanoic acid: Contains an additional carbon atom, leading to variations in its behavior and applications.
Uniqueness
3-(3,4-Dimethylphenyl)-2-oxopropanoic acid is unique due to the presence of both the keto group and the dimethyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
LVOQCQHGSGURKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


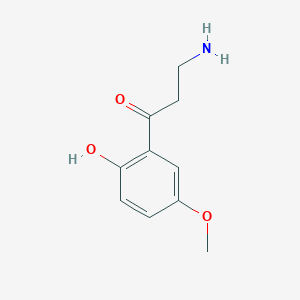
![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
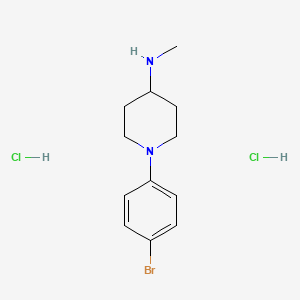
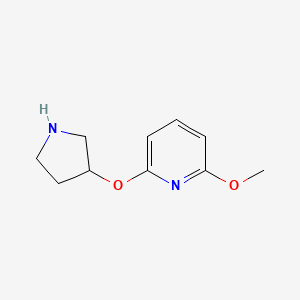

![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)
